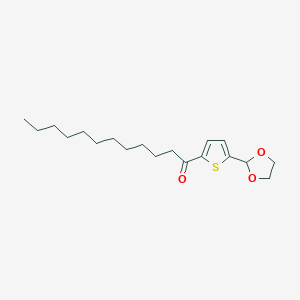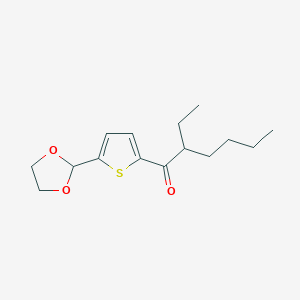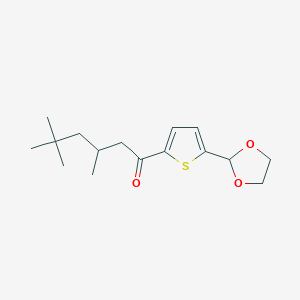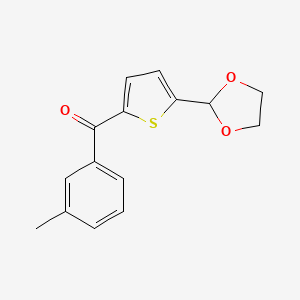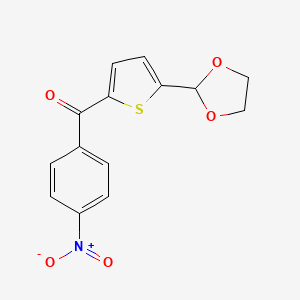
Potassium trifluoro(6-fluoropyridin-3-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(6-fluoropyridin-3-yl)borate is a chemical compound with the linear formula C5H3BF4KN . It has a molecular weight of 202.99 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for Potassium trifluoro(6-fluoropyridin-3-yl)borate is1S/C5H3BF4N.K/c7-5-2-1-4 (3-11-5)6 (8,9)10;/h1-3H;/q-1;+1 . The Canonical SMILES is [B-] (C1=CN=C (C=C1)F) (F) (F)F. [K+] . Physical And Chemical Properties Analysis
Potassium trifluoro(6-fluoropyridin-3-yl)borate has a molecular weight of 202.99 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 0 . The exact mass is 202.9931734 g/mol and the monoisotopic mass is also 202.9931734 g/mol . The topological polar surface area is 12.9 Ų .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of Potassium trifluoro(6-fluoropyridin-3-yl)borate, but unfortunately, the available information does not provide a detailed analysis of unique applications for this compound. The sources mainly offer general properties and availability details .
Mecanismo De Acción
Target of Action
Similar compounds are often used in the synthesis of halohydroxypyridines , suggesting that it may interact with enzymes or substrates involved in these reactions.
Mode of Action
It is known to be used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . This suggests that it may interact with its targets by donating or accepting a fluorine atom during these reactions.
Biochemical Pathways
Given its role in the synthesis of halohydroxypyridines , it may influence pathways involving these compounds or their precursors.
Pharmacokinetics
Similar compounds are known to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Given its role in the synthesis of halohydroxypyridines , it may contribute to the formation of these compounds, which could have various effects depending on the specific context.
Action Environment
The action, efficacy, and stability of Potassium trifluoro(6-fluoropyridin-3-yl)borate can be influenced by various environmental factors . For instance, its reactivity may be affected by the presence of other compounds, pH, temperature, and other conditions.
Propiedades
IUPAC Name |
potassium;trifluoro-(6-fluoropyridin-3-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIUXLLFAUQFID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649123 |
Source


|
| Record name | Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(6-fluoropyridin-3-yl)borate | |
CAS RN |
1111732-94-5 |
Source


|
| Record name | Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-fluoropyridine-5-trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

